

# A Guide to the Spectroscopic Characterization of 3-Chloro-4-isopropoxybenzoic Acid

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## Compound of Interest

Compound Name: 3-Chloro-4-isopropoxybenzoic acid

Cat. No.: B1358719

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This technical guide provides an in-depth analysis of the spectroscopic data for **3-Chloro-4-isopropoxybenzoic acid** (CAS No: 213598-07-3), a compound of interest in pharmaceutical and agrochemical synthesis.<sup>[1][2]</sup> As a substituted benzoic acid derivative, its structural confirmation relies on a multi-technique spectroscopic approach. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explains the rationale behind spectral interpretation, and provides robust, self-validating protocols for data acquisition.

The molecular structure, featuring a carboxylic acid, an isopropyl ether, and a chlorinated aromatic ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for researchers in drug development and chemical synthesis for identity confirmation, purity assessment, and quality control.

## Molecular Structure and Spectroscopic Overview

The logical first step in any spectroscopic analysis is to examine the molecule's structure to anticipate the expected signals. The key structural features of **3-Chloro-4-isopropoxybenzoic acid** (C<sub>10</sub>H<sub>11</sub>ClO<sub>3</sub>) are the aromatic protons with distinct electronic environments, the isopropyl group protons, and the acidic proton of the carboxylic acid. Carbon environments are similarly diverse.

Caption: Molecular structure of **3-Chloro-4-isopropoxybenzoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For **3-Chloro-4-isopropoxybenzoic acid**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide definitive structural information. The data presented here are based on established prediction algorithms and spectral data from analogous compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

### Predicted $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum is anticipated to show distinct signals for the aromatic, isopropyl, and carboxylic acid protons. The chemical shifts are influenced by the electronic effects of the substituents (chlorine, alkoxy, and carboxyl groups).

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Carboxylic Acid (-COOH)	~13.0	Singlet (broad)	-	1H
Aromatic H (position 2)	~8.0	Doublet	~2.0	1H
Aromatic H (position 6)	~7.9	Doublet of Doublets	~8.5, 2.0	1H
Aromatic H (position 5)	~7.0	Doublet	~8.5	1H
Isopropoxy Methine (-CH)	~4.7	Septet	~6.0	1H
Isopropoxy Methyl (-CH <sub>3</sub> )	~1.4	Doublet	~6.0	6H

### Interpretation and Causality

- Carboxylic Acid Proton (~13.0 ppm):** This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding, resulting in a characteristic downfield, broad singlet.

- **Aromatic Protons (7.0-8.0 ppm):** The three aromatic protons are in different chemical environments. The proton at position 2 is ortho to the electron-withdrawing carboxyl group and meta to the chlorine, appearing as a doublet. The proton at position 6 is ortho to the carboxyl group and ortho to the chlorine, leading to a doublet of doublets. The proton at position 5 is ortho to the electron-donating isopropoxy group and meta to the carboxyl group, making it the most upfield of the aromatic signals.
- **Isopropoxy Protons:** The methine proton (~4.7 ppm) is split into a septet by the six equivalent methyl protons. Conversely, the six methyl protons (~1.4 ppm) are split into a doublet by the single methine proton. This classic "septet-doublet" pattern is a definitive indicator of an isopropyl group.

## Predicted $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum will show ten distinct signals, corresponding to each unique carbon atom in the molecule.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
Carboxylic Acid (-COOH)	~167
Aromatic C4 (-O-iPr)	~158
Aromatic C3 (-Cl)	~133
Aromatic C1 (-COOH)	~132
Aromatic C6	~130
Aromatic C2	~123
Aromatic C5	~115
Isopropoxy Methine (-CH)	~72
Isopropoxy Methyl (-CH <sub>3</sub> )	~22

## NMR Experimental Protocol

A self-validating protocol ensures reproducibility and data integrity.

- Sample Preparation: Dissolve 5-10 mg of **3-Chloro-4-isopropoxybenzoic acid** in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). DMSO-d<sub>6</sub> is often preferred for carboxylic acids to ensure the acidic proton is observable. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  0.00).
- Instrument Setup:
  - Spectrometer: A 400 MHz (or higher) NMR spectrometer.<sup>[3]</sup>
  - Probe: Standard 5 mm broadband probe, tuned to the <sup>1</sup>H or <sup>13</sup>C frequency.
  - Temperature: Maintain a constant temperature, typically 298 K.
- <sup>1</sup>H NMR Acquisition:
  - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
  - Spectral Width: ~16 ppm (centered around 6 ppm).
  - Acquisition Time: ~3-4 seconds.
  - Relaxation Delay (D1): 5 seconds to allow for full relaxation of all protons, including the slowly relaxing carboxyl proton.
  - Number of Scans: 8-16 scans, depending on sample concentration.
- <sup>13</sup>C NMR Acquisition:
  - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
  - Spectral Width: ~240 ppm (centered around 120 ppm).
  - Acquisition Time: ~1-2 seconds.
  - Relaxation Delay (D1): 2 seconds.
  - Number of Scans: 1024-4096 scans to achieve adequate signal-to-noise.

- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.

Caption: Key NMR correlations and spectral regions for the molecule.

## Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their vibrational frequencies.

### Expected IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Intensity/Shape
3300 - 2500	O-H stretch	Carboxylic Acid	Strong, Very Broad
~3080	C-H stretch	Aromatic	Medium
~2980	C-H stretch	Aliphatic (isopropyl)	Medium
1710 - 1680	C=O stretch	Carboxylic Acid	Strong, Sharp
~1600, ~1470	C=C stretch	Aromatic Ring	Medium-Strong
1320 - 1210	C-O stretch	Carboxylic Acid / Ether	Strong
960 - 900	O-H bend (out-of-plane)	Carboxylic Acid	Medium, Broad
~800	C-Cl stretch	Aryl Halide	Strong

## Interpretation and Causality

- O-H Stretch (3300-2500 cm<sup>-1</sup>): The most diagnostic feature of a carboxylic acid is the extremely broad O-H stretching absorption.<sup>[7][8]</sup> Its breadth is a direct result of extensive intermolecular hydrogen bonding, which creates a wide range of O-H bond environments.<sup>[9][10]</sup>
- C=O Stretch (1710-1680 cm<sup>-1</sup>): A strong, sharp peak in this region confirms the presence of a carbonyl group.<sup>[11][12]</sup> For a carboxylic acid, this peak is typically found around 1710

$\text{cm}^{-1}$ .

- C-O Stretches ( $1320\text{-}1210\text{ cm}^{-1}$ ): The spectrum will contain strong absorptions in this region corresponding to the C-O stretching of both the carboxylic acid and the aryl ether linkage.[9]
- Fingerprint Region ( $<1500\text{ cm}^{-1}$ ): This region contains complex vibrations, including C-C stretches, C-H bends, and the C-Cl stretch, that are unique to the molecule's overall structure.

## IR Experimental Protocol

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
- Instrument Setup:
  - Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
  - Accessory: ATR accessory.
- Data Acquisition:
  - Background Scan: Collect a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric ( $\text{H}_2\text{O}$ ,  $\text{CO}_2$ ) and instrument-related absorptions.
  - Sample Scan: Apply pressure to the sample to ensure good contact with the crystal. Collect the sample spectrum.
  - Parameters: Typically, 16-32 scans are co-added at a resolution of  $4\text{ cm}^{-1}$ .
- Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule. Electrospray Ionization (ESI) is a soft ionization

technique well-suited for polar molecules like carboxylic acids.

## Expected Mass Spectrometry Data (ESI)

- Molecular Formula:  $C_{10}H_{11}ClO_3$
- Monoisotopic Mass: 214.0397 g/mol
- Negative Ion Mode ( $[M-H]^-$ ): m/z 213.0325
- Positive Ion Mode ( $[M+H]^+$ ): m/z 215.0469

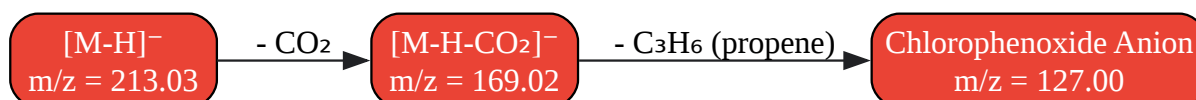
## Fragmentation Analysis (Negative Ion Mode)

Negative ion mode is often highly informative for carboxylic acids. The primary fragmentation pathway involves the loss of carbon dioxide.[\[13\]](#)[\[14\]](#)

- $[M-H]^- \rightarrow [M-H-CO_2]^-$ : The initial deprotonated molecule at m/z 213.03 will readily lose a molecule of  $CO_2$  (44.01 Da). This is a characteristic fragmentation of deprotonated benzoic acids.[\[14\]](#)
  - Fragment: m/z 169.02 ( $C_9H_{10}ClO^-$ )

Further fragmentation of the m/z 169 ion could involve the loss of a propene molecule ( $C_3H_6$ , 42.05 Da) from the isopropoxy group.

- $[C_9H_{10}ClO]^- \rightarrow [C_6H_4ClO]^-$ :
  - Fragment: m/z 127.00 (chlorophenoxide anion)



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Caption: Predicted ESI<sup>-</sup> fragmentation pathway for the molecule.

## Mass Spectrometry Experimental Protocol

- Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50). A small amount of a weak base (e.g., ammonium hydroxide) can be added to promote deprotonation in negative ion mode.
- Instrumentation: A mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is ideal for obtaining high-resolution mass measurements.[\[13\]](#)[\[14\]](#)
- Infusion Analysis:
  - Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
  - ESI Source Parameters (Negative Mode):
    - Capillary Voltage: ~ -3.0 kV
    - Cone Voltage: ~ -30 V[\[13\]](#)
    - Source Temperature: ~120-150 °C[\[13\]](#)
    - Desolvation Gas (N<sub>2</sub>): Flow rate ~600-800 L/h, Temperature ~350 °C[\[13\]](#)
- Tandem MS (MS/MS) for Fragmentation:
  - Isolate the precursor ion of interest ([M-H]<sup>-</sup>, m/z 213.03) in the first mass analyzer.
  - Introduce a collision gas (e.g., Argon) into a collision cell to induce fragmentation.
  - Vary the collision energy (e.g., 10-40 eV) to observe the formation of different fragment ions.[\[13\]](#)
  - Analyze the resulting fragment ions in the second mass analyzer.

## Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of **3-Chloro-4-isopropoxybenzoic acid**. <sup>1</sup>H and <sup>13</sup>C NMR define the precise



carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, most notably the hydrogen-bonded carboxylic acid. High-resolution mass spectrometry validates the elemental composition and reveals characteristic fragmentation patterns that further corroborate the proposed structure. The protocols detailed herein provide a robust framework for obtaining high-quality, reliable data essential for any research or development endeavor involving this compound.

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